molecular formula C14H9ClF4N2O B4568414 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea

Cat. No.: B4568414
M. Wt: 332.68 g/mol
InChI Key: KJIBDUUIRRAAQS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H9ClF4N2O and its molecular weight is 332.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0339533 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors in Medicine

Urease inhibitors have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. These compounds, including various urea derivatives, offer a promising approach to manage infections by inhibiting the enzyme urease, which plays a critical role in the pathogenesis of these bacteria. The search for effective urease inhibitors has led to the identification of multiple compounds, including urea derivatives, with potential medical applications (Kosikowska & Berlicki, 2011).

Agricultural Applications

In agriculture, urea derivatives are explored for their role as urease inhibitors to improve the efficiency of urea-based fertilizers. By inhibiting the enzyme urease in soil, these compounds reduce the conversion of urea to ammonia, thereby decreasing nitrogen loss through volatilization. This process enhances the nitrogen use efficiency of urea fertilizers, contributing to more sustainable agricultural practices and reducing environmental pollution. Recent research highlights the effectiveness of certain urea derivatives in reducing ammonia volatilization and improving fertilizer use efficiency (Bremner, 1995).

Environmental Health and Safety

The study of urease and nitrification inhibitors, including urea derivatives, extends to their environmental impact and safety. These compounds are crucial in reducing greenhouse gas emissions and ammonia loss from agricultural soils. However, concerns about their safety, particularly their residues in the environment and potential health impacts, have prompted research into risk assessment frameworks. Such studies aim to ensure that the benefits of these inhibitors in reducing environmental pollution do not come at the expense of human health and environmental integrity (Ray et al., 2020).

Biomedical Research

In biomedical research, urea derivatives are investigated for their therapeutic effects. These compounds have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of urea derivatives in drug design and their incorporation into pharmaceuticals to modulate drug-target interactions underscore their significance in developing new therapeutic agents (Jagtap et al., 2017).

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIBDUUIRRAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.